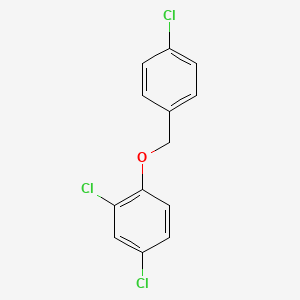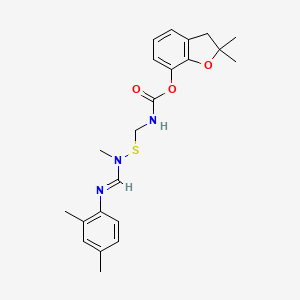
5'-O-phosphonoadenylyl-(3'->5')-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-phosphonoadenylyl-(3’->5’)-adenosine is a compound that plays a significant role in various biochemical processes. It is a type of nucleotide analogue that is often used in scientific research to study the mechanisms of nucleic acid interactions and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-phosphonoadenylyl-(3’->5’)-adenosine typically involves the phosphorylation of adenosine derivatives. One common method includes the use of phosphoramidite chemistry, where adenosine is reacted with a phosphoramidite reagent under anhydrous conditions to form the desired phosphonate linkage .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-phosphonoadenylyl-(3’->5’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phosphate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine phosphates, while substitution reactions can produce various adenosine derivatives .
Scientific Research Applications
5’-O-phosphonoadenylyl-(3’->5’)-adenosine is widely used in scientific research due to its ability to mimic natural nucleotides. Some of its applications include:
Chemistry: Used to study the mechanisms of nucleotide interactions and enzyme catalysis.
Biology: Employed in the investigation of DNA and RNA synthesis and repair mechanisms.
Medicine: Utilized in the development of antiviral and anticancer therapies by targeting specific nucleic acid processes.
Industry: Applied in the production of nucleotide-based pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-O-phosphonoadenylyl-(3’->5’)-adenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleotide interactions. This compound can act as a chain terminator in DNA and RNA synthesis, thereby inhibiting the replication of viruses and cancer cells. The molecular targets include DNA and RNA polymerases, as well as various nucleases involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyl-5’-O-phosphonoadenylyl-(3’->5’)-guanosine: Another nucleotide analogue used in similar research applications.
5’-O-phosphonoadenylyl-(3’->5’)-cytidine: Used to study cytidine-specific interactions and processes.
Uniqueness
5’-O-phosphonoadenylyl-(3’->5’)-adenosine is unique due to its specific adenosine base, which allows it to selectively interact with adenosine-specific enzymes and receptors. This specificity makes it a valuable tool in studying adenosine-related biochemical pathways and developing targeted therapies.
Properties
Molecular Formula |
C20H26N10O13P2 |
|---|---|
Molecular Weight |
676.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(41-19)1-40-45(37,38)43-14-8(2-39-44(34,35)36)42-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
GTUJJVSZIHQLHA-XPWFQUROSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)








![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)


